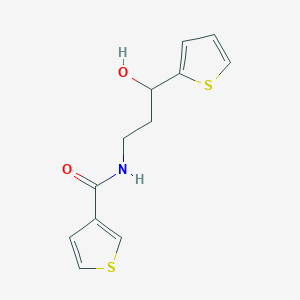

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c14-10(11-2-1-6-17-11)3-5-13-12(15)9-4-7-16-8-9/h1-2,4,6-8,10,14H,3,5H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVKAPRBKHNTBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNC(=O)C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its diverse biological activities.

Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide and related compounds, based on evidence from pharmacological and synthetic studies:

Key Observations:

Bioactivity : Compounds with sulfonamide or triazine substituents (e.g., 26 , 25 ) exhibit stronger antiproliferative effects (IC₅₀ < 50 µM) compared to carboxamide derivatives, likely due to enhanced binding to ATP pockets in kinases .

Solubility: The hydroxy group in N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide may improve aqueous solubility over methylamino or propyl-ethoxy analogs (e.g., Impurity B, ; compound f in ).

Metabolic Stability : Enamide-linked analogs (e.g., Impurity B ) are prone to hydrolysis or enzymatic degradation, whereas carboxamide derivatives are generally more stable .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a thiophene ring and a hydroxyl group. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide is , with a molecular weight of approximately 303.41 g/mol. The compound features:

- Thiophene rings : Known for their electronic properties.

- Hydroxyl group : Potentially enhances interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H13N O2 S2 |

| Molecular Weight | 303.41 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide can inhibit the growth of various pathogens. For instance, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL .

The mechanism by which thiophene derivatives exert their antimicrobial effects often involves the inhibition of bacterial enzymes crucial for cell wall synthesis or folate metabolism. Specifically, compounds like sulfonamides inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria, which is essential for their growth and reproduction.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several thiophene derivatives, including N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .

- Cytotoxicity Assessment : Hemolytic assays revealed that the compound exhibits low toxicity levels, with hemolytic activity ranging from 3.23% to 15.22%, indicating a favorable safety profile for potential therapeutic applications .

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus, E. coli |

| MIC | As low as 0.22 μg/mL |

| Hemolytic Activity | Low toxicity (% lysis range: 3.23% - 15.22%) |

Synthesis and Chemical Reactions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-3-carboxamide typically involves several steps:

- Formation of Thiophene Ring : This can be achieved through cyclization reactions under acidic or basic conditions.

- Introduction of Hydroxypropyl Group : The thiophene derivative is reacted with hydroxypropylating agents.

- Amidation : Finally, the carboxylic acid component is converted to the amide through reaction with an amine.

Table 3: Synthetic Route Overview

| Step | Description |

|---|---|

| Thiophene Formation | Cyclization under acidic/basic conditions |

| Hydroxypropyl Introduction | Reaction with hydroxypropylating agents |

| Amidation | Conversion to amide using appropriate amines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.